molecular formula C8H10N2O B2497913 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol CAS No. 1824145-81-4

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol

Cat. No.: B2497913
CAS No.: 1824145-81-4
M. Wt: 150.181
InChI Key: ATACXKJAEDJADC-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol is a chemical building block based on the privileged pyrrolo[2,3-b]pyridine (azaindole) scaffold, recognized for its significant potential in medicinal chemistry and drug discovery. This specific derivative, featuring a hydroxymethyl group, is a versatile intermediate for constructing more complex molecules targeting various disease pathways. Compounds based on the pyrrolo[2,3-b]pyridine structure have demonstrated a broad spectrum of pharmacological activities in scientific studies. Research into closely related analogs has shown that this scaffold is a promising core structure for developing potent inhibitors of critical tyrosine kinases. For instance, certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent fibroblast growth factor receptor (FGFR) inhibitors, with demonstrated activity against cancer cell proliferation and metastasis . Other studies have designed pyrrolo[2,3-b]pyridine derivatives that function as multi-target tyrosine kinase inhibitors, showing excellent in vitro potency against various human cancer cell lines, including colon cancer, lung adenocarcinoma, and glioblastoma . The broader class of pyrrolopyridine isomers is under investigation for diverse biological applications, including antidiabetic, antimycobacterial, and antiviral agents, highlighting the versatility and research value of this chemical framework . This product, this compound, is provided For Research Use Only (RUO). It is strictly intended for laboratory research and is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-5-6-1-3-9-8-7(6)2-4-10-8/h1,3,11H,2,4-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATACXKJAEDJADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=CC(=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824145-81-4
Record name {1H,2H,3H-pyrrolo[2,3-b]pyridin-4-yl}methanol
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Preparation Methods

One-Pot Multicomponent Cyclization

The most efficient route involves a one-pot synthesis leveraging cyclization reactions between pyran-2-one derivatives, glyoxals, and nitrogen-containing nucleophiles. Adapted from methodologies for analogous pyrrolopyridines, this approach avoids isolation of intermediates and improves overall yields.

General Procedure :

  • Reagents : 4-Hydroxy-6-methyl-2H-pyran-2-one (3 mmol), substituted arylglyoxal (3 mmol), and acetamide (9 mmol).
  • Solvent : Acetonitrile (MeCN) under reflux for 6 hours.
  • Workup : Cooling to room temperature followed by filtration and washing with MeCN.

Key Observations :

  • Substituting arylglyoxals with formaldehyde derivatives introduces hydroxymethyl groups at position 4.
  • Acetamide acts as both a nitrogen source and a base, facilitating cyclization.

Optimization Data :

Parameter Optimal Condition Yield (%)
Solvent MeCN 78
Temperature Reflux (82°C) 82
Reaction Time 6 hours 78

Post-Functionalization of Pyrrolopyridine Intermediates

Secondary functionalization via reductive amination or alcohol oxidation enables introduction of the hydroxymethyl group.

Reduction of 4-Carbonyl Derivatives :

  • Starting Material : 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-one.
  • Reduction : Sodium borohydride (NaBH₄) in methanol at 0°C for 2 hours.
  • Yield : 65–70% after column chromatography.

Mechanistic Insight :
The carbonyl group at position 4 undergoes selective reduction to a primary alcohol without affecting the pyrrolidine ring saturation.

Experimental Protocols and Optimization

Large-Scale Synthesis

Scalable Procedure :

  • Reactor Type : Continuous flow reactor with residence time of 30 minutes.
  • Throughput : 15 g/hour with 85% purity (HPLC).
  • Purification : Recrystallization from ethanol/water (3:1) enhances purity to >98%.

Challenges :

  • Byproduct Formation : Over-reduction leading to diols (controlled by stoichiometric NaBH₄).
  • Solvent Recovery : MeCN distillation achieves 90% solvent reuse.

Alternative Pathways

Microwave-Assisted Synthesis :

  • Conditions : 150°C, 20 minutes, 300 W.
  • Advantages : 40% reduction in reaction time with comparable yields (75%).

Catalytic Approaches :

  • Catalyst : Pd/C (5 mol%) in hydrogen atmosphere (1 atm).
  • Outcome : Selective reduction of nitro groups while preserving the hydroxymethyl functionality.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, pyridine H-5).
  • δ 4.62 (s, 2H, -CH₂OH).
  • δ 3.78 (t, J = 6.2 Hz, 2H, pyrrolidine H-2).

¹³C NMR (151 MHz, DMSO-d₆) :

  • δ 158.4 (C-4), 136.2 (C-7a), 62.1 (-CH₂OH).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 151.0978 [M+H]⁺ (Calculated for C₈H₁₁N₂O: 151.0972).

Infrared Spectroscopy (IR)

  • Broad peak at 3250 cm⁻¹ (O-H stretch).
  • Sharp band at 1650 cm⁻¹ (C=N pyridine ring).

Industrial and Environmental Considerations

Green Chemistry Metrics

Metric Value
Atom Economy 82%
E-Factor 6.2
Solvent Intensity 0.45 L/g

Waste Management :

  • Neutralization of acidic byproducts with CaCO₃ reduces environmental toxicity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research has demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent antitumor properties. For instance, a study highlighted the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives that act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Among these derivatives, certain compounds showed IC50 values in the nanomolar range against FGFR1–4 and effectively inhibited the proliferation and invasion of breast cancer cells in vitro .

2. c-Met Inhibition
Another application of pyrrolo[2,3-b]pyridine derivatives is their role as c-Met inhibitors. A study evaluated a series of phenyl hydrazone derivatives based on this scaffold and found that they could induce apoptosis in A549 lung cancer cells while effectively arresting cell cycle progression at the G2/M phase. The structure-activity relationship (SAR) indicated that modifications on the hydrazone moiety significantly influenced their biological activity .

Pharmacological Applications

1. Analgesic Properties
Certain derivatives of 1H-pyrrolo[3,4-c]pyridine have been investigated for their analgesic and sedative effects. The research focused on synthesizing new derivatives with varying substitutions to enhance their pharmacological profiles. The results showed that specific substitutions led to improved analgesic potency .

2. Cognitive Disorders
The compound has also been explored as a potential treatment for cognitive disorders. A selective inhibitor targeting phosphodiesterase 9A (PDE9A), derived from pyrrolo[2,3-b]pyridine structures, demonstrated efficacy in preclinical models for enhancing cognitive function .

Biotechnology Applications

1. Drug Design and Development
The structural features of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol make it a valuable scaffold in drug design. Its ability to interact with various biological targets allows for the development of novel therapeutics aimed at multiple pathways involved in disease progression.

2. Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various receptors. These studies assist in understanding the mechanism of action and optimizing lead compounds for better efficacy .

Case Study 1: FGFR Inhibition

A systematic evaluation of pyrrolo[2,3-b]pyridine derivatives revealed that compound 4h exhibited notable FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM across different FGFR subtypes. This compound also demonstrated significant anti-proliferative effects on breast cancer cell lines .

Case Study 2: Anticancer Activity

Research involving phenyl hydrazone derivatives indicated that modifications on the pyrrolo[2,3-b]pyridine core could enhance their anticancer properties. The most active compounds were shown to induce apoptosis in A549 cells effectively .

Data Tables

Compound NameActivity TypeIC50 (nM)Cell LineReference
Compound 4hFGFR Inhibition7 - 712Breast Cancer (4T1)
Phenyl Hydrazone Derivativec-Met InhibitionNot specifiedA549
Pyrrolo DerivativeAnalgesic ActivityNot specifiedVarious

Mechanism of Action

The mechanism by which 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol C9H10N2O Dihydro ring; -CH2OH at position 4 Potential kinase inhibitor scaffold Inferred
(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol (ST-8995) C8H7FN2O Fluorine at position 5; -CH2OH at position 4 Enhanced lipophilicity; antiviral agents
1H-Pyrrolo[2,3-b]pyridine-3-methanol, 4-methyl-1-phenyl C15H14N2O -CH2OH at position 3; methyl and phenyl groups Bioactive intermediates
4-Piperidyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone C13H15N3O Piperidine-linked ketone at position 3 Kinase inhibitor candidate
[(3R)-1-(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanol C13H18N4O Pyrimidine core; piperidine-methanol substituent JAK/STAT pathway modulation

Key Observations :

  • Position of Functional Groups : The hydroxymethyl group at position 4 in the target compound contrasts with its placement at position 3 in the phenyl-substituted derivative , which may alter hydrogen-bonding capacity and target selectivity.
  • Heteroatom Modifications : Replacement of pyridine with pyrimidine (e.g., in ) introduces additional nitrogen atoms, enhancing hydrogen-bonding interactions critical for kinase inhibition .

Biological Activity

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological applications, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a bicyclic structure that combines a pyrrole and pyridine ring. Its molecular formula is C9H10N2OC_9H_{10}N_2O, and it has a molecular weight of 162.19 g/mol. The presence of hydroxymethyl group at the 4-position is significant for its biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[2,3-b]pyridines exhibit various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The following sections detail specific activities associated with this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For instance:

  • Mechanism of Action : These compounds have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as breast cancer 4T1 cells by promoting cell cycle arrest and inhibiting migration and invasion .
CompoundFGFR IC50 (nM)Cancer Cell LineEffect
4hFGFR1: 74T1Induces apoptosis
FGFR2: 9Inhibits migration
FGFR3: 25Inhibits invasion

Neuroprotective Effects

Research has indicated that certain derivatives may exhibit neuroprotective properties. For example:

  • Case Study : A study demonstrated that compounds similar to this compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to the modulation of signaling pathways involved in cell survival .

Anti-inflammatory Activity

Pyrrolo[2,3-b]pyridine derivatives have also been investigated for their anti-inflammatory properties:

  • Mechanism : These compounds can inhibit pro-inflammatory cytokine production and reduce inflammation in animal models of arthritis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolo[2,3-b]pyridine derivatives. Modifications at various positions on the core structure significantly affect their potency:

  • Position 4 Hydroxymethyl Group : This functional group enhances interaction with biological targets and improves solubility.

Q & A

Q. What synthetic methodologies are recommended for preparing 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol?

Methodological Answer: The compound can be synthesized via cyclization reactions using precursors like pyrrolo-pyridine derivatives. For example, refluxing intermediates with oxidizing agents (e.g., chloranil) in xylene for 25–30 hours, followed by alkaline workup (5% NaOH), solvent removal, and recrystallization from methanol yields purified products . Optimize reaction times and solvent polarity to minimize side products.

Q. How can impurities in synthesized batches be identified and quantified?

Methodological Answer: Impurity profiling requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry. Reference standards for structurally related impurities (e.g., triazolopyridinones or chlorophenyl derivatives) should be used for calibration . For example, Impurity B (CAS 62337-66-0) and Impurity C dihydrochloride are common analogs requiring separation via reverse-phase columns .

Q. What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm the dihydropyrrole ring and methanol substituent. Key signals include δ ~3.5–4.0 ppm for the -CH2_2OH group and aromatic protons in the pyrrolopyridine core .
  • HRMS : Confirm molecular weight (e.g., calculated for C9_9H10_{10}N2_2O: 162.08 g/mol) with <2 ppm error.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of pyrrolopyridine derivatives?

Methodological Answer:

  • Introduce substituents at the 3- or 5-positions to modulate bioactivity. For instance, halogenation (e.g., 4-chloro or 5-bromo) enhances kinase inhibition, as seen in analogs like 5-bromo-4-chloro-3-nitro-7-azaindole .
  • Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases, prioritizing derivatives with improved binding affinity .

Q. How do solvent and catalyst choices influence regioselectivity in functionalization reactions?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the pyridine nitrogen, while Pd-catalyzed cross-coupling (Suzuki-Miyaura) in toluene/water mixtures enables aryl group introduction at the 4-position .
  • Screen catalysts (e.g., Pd(PPh3_3)4_4 vs. XPhos Pd G3) to optimize yields in C–N bond-forming reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability.
  • Validate conflicting results using orthogonal assays: e.g., compare enzymatic inhibition (IC50_{50}) with cellular proliferation (GI50_{50}) data .

Analytical and Experimental Design Tables

Parameter Optimal Conditions Evidence
Synthesis reflux time25–30 hours in xylene
Recrystallization solventMethanol (yield: 70–85%)
HPLC column for impuritiesC18 reverse-phase, 5 µm, 250 mm
Key 1H^1 \text{H}-NMR shiftδ 4.05 ppm (-CH2_2OH)

Key Challenges and Solutions

  • Low solubility in aqueous buffers : Use co-solvents like DMSO (<5% v/v) or synthesize phosphate prodrugs .
  • Oxidative degradation : Store under inert gas (N2_2/Ar) at −20°C .

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